molecular formula C20H16ClFN4O2S B307907 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307907
M. Wt: 430.9 g/mol
InChI Key: WZLIKLYMWOOMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has shown potential in various scientific research applications. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Scientific Research Applications

6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential in various scientific research applications. One area of interest is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the compound's ability to inhibit the growth and proliferation of cancer cells.
Another area of interest is in the field of neuroscience. Studies have shown that this compound has potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This is due to the compound's ability to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are implicated in the development of these disorders.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This includes the inhibition of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the compound's ability to inhibit cell growth and proliferation.
In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, the compound's ability to inhibit the aggregation of beta-amyloid and alpha-synuclein makes it a valuable tool for studying the mechanisms of neurological disorders.
One limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is in the development of new anticancer drugs based on the compound's chemical structure. This could involve modifying the compound to improve its solubility and potency, or developing new compounds that are based on the same chemical scaffold.
Another area of interest is in the development of new treatments for neurological disorders based on the compound's ability to inhibit protein aggregation. This could involve developing new compounds that are more potent and selective inhibitors of beta-amyloid and alpha-synuclein aggregation.
Conclusion
In conclusion, 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has shown potential in various scientific research applications. The compound's unique chemical structure and potential biological activity make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the mechanisms of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to develop new treatments based on its chemical structure.

Synthesis Methods

The synthesis of 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-chloro-6-fluoroaniline with methyl propiolate to form 2-chloro-6-fluoro-N-(prop-2-yn-1-yl)aniline. This intermediate is then reacted with methyl 2-mercaptoacetate to form 6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-prop-2-yn-1-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this intermediate is reacted with propionic anhydride to form the desired compound.

properties

Product Name

6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

1-[6-(2-chloro-6-fluorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C20H16ClFN4O2S/c1-3-15(27)26-14-10-5-4-7-11(14)17-18(23-20(29-2)25-24-17)28-19(26)16-12(21)8-6-9-13(16)22/h4-10,19H,3H2,1-2H3

InChI Key

WZLIKLYMWOOMQH-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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